Cas no 86-81-7 (3,4,5-Trimethoxybenzaldehyde)

3,4,5-トリメトキシベンズアルデヒドは、ベンゼン環に3つのメトキシ基(-OCH₃)が結合した芳香族アルデヒド化合物です。化学式C₁₀H₁₂O₄で表され、白色から淡黄色の結晶性粉末として得られます。高い反応性を有し、特に医薬品中間体や香料合成において重要な役割を果たします。メトキシ基の電子供与性により求電子置換反応が進行しやすく、グリニャール試薬や還元反応とも容易に反応します。また、安定性が高く、保管や取り扱いが比較的容易である点も特徴です。有機合成化学や創薬研究における多用途なビルディングブロックとして広く利用されています。
3,4,5-Trimethoxybenzaldehyde structure
3,4,5-Trimethoxybenzaldehyde structure
Product Name:3,4,5-Trimethoxybenzaldehyde
CAS番号:86-81-7
MF:C10H12O4
メガワット:196.199883460999
MDL:MFCD00003364
CID:34391
PubChem ID:6858
Update Time:2025-09-04

3,4,5-Trimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3,4,5-Trimethoxybenzaldehyde
    • TMBA
    • 3,4,5-Trimethoxybenzaldeh
    • 3,4,5-Trimethoxybenz
    • 3.4.5-Trimethoxyphenylaldehyde
    • 3,4,5-(OMe)3-C6H2CHO
    • 3,4,5-tri-(OMe)-PhCHO
    • 3,4,5-tri-MeO-C6H2CHO
    • 3,4,5-trimethoxy-benzaldehyde
    • 3,4,5-tri-OMe-C6H3CHO
    • BENZALDEHYDE,3,4,5-TRIMETHOXY
    • EINECS 201-701-6
    • tri-o-methylgallaldehyde
    • NSC 16692
    • Benzaldehyde, 3,4,5-trimethoxy-
    • 3,4,5-trimethoxy benzaldehyde
    • BENZALDEHYDE,3,4,5-TRIMETHOXY-
    • WL86YD76N6
    • OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • NSC16692
    • PubChem8266
    • 3,5-Trimethoxybenzaldehyde
    • 3,4,5 trimethoxybenzaldehyde
    • KSC490M1D
    • 3,4,5 -trimethoxybenzaldehy
    • W-104057
    • Q15634093
    • 3,4,5,-trimethoxy benzaldehyde
    • FT-0675585
    • 3,4,5-Trimethoxybenzaldehyde, purum, >=98.0% (HPLC)
    • 3, 4, 5-trimethoxy-benzaldehyde
    • CHEMBL3577781
    • BBL007764
    • 3,4,5-trimethoxybenzaldehyd
    • SCHEMBL96635
    • AC-11732
    • Trimethoprim Intermediates
    • Z104472688
    • T0059
    • BRN 0395163
    • NSC-16692
    • PD002060
    • A841837
    • 86-81-7
    • 3,4,5 -trimethoxybenzaldehyde
    • STK498479
    • F3099-6595
    • CCG-231504
    • EN300-19082
    • 3, 4, 5-trimethoxybenzaldehyde
    • BCP30525
    • 4-08-00-02719 (Beilstein Handbook Reference)
    • LS-25170
    • MFCD00003364
    • SY010811
    • STR03224
    • 3,4,5-Trimethoxybenzoic Acid,(S)
    • DTXSID4058948
    • AKOS000118928
    • FT-0614154
    • InChI=1/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H
    • UNII-WL86YD76N6
    • NSC778227
    • 3,4,5,-trimethoxybenzaldehyde
    • AI3-36673
    • 3,4,5-Trimethoxybenzaldehyde, 98%
    • HY-W009886
    • FT-0675584
    • NSC-778227
    • AC7996
    • CS-W010602
    • CS-T-45540
    • 3,4,5-Trimethoxybenzaldehyde (ACI)
    • NS00039152
    • DB-056953
    • 3,4,5-Trimethoxy-benzaldehyde; NSC 16692;
    • MDL: MFCD00003364
    • インチ: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
    • InChIKey: OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C(OC)C(OC)=C(OC)C=1
    • BRN: 0395163

計算された属性

  • せいみつぶんしりょう: 196.07400
  • どういたいしつりょう: 196.073559
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 44.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色から黄色の針状結晶
  • 密度みつど: 1.2166 (rough estimate)
  • ゆうかいてん: 75.0 to 78.0 deg-C
  • ふってん: 165°C/10mmHg(lit.)
  • フラッシュポイント: 163-165℃/10mm
  • 屈折率: 1.5550 (estimate)
  • ようかいど: methanol: 0.1 g/mL, clear
  • すいようせい: びようようせい
  • PSA: 44.76000
  • LogP: 1.52490
  • かんど: Air Sensitive

3,4,5-Trimethoxybenzaldehyde セキュリティ情報

3,4,5-Trimethoxybenzaldehyde 税関データ

  • 税関コード:29124900
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3,4,5-Trimethoxybenzaldehyde 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019142809-1000g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
1000g
$197.60 2023-09-19
Fluorochem
210295-1g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
1g
£10.00 2022-03-01
Fluorochem
210295-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
25g
£13.00 2022-03-01
Fluorochem
210295-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
100g
£35.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
100g
¥108.90 2023-09-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥35.90 2023-09-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
500g
¥427.90 2023-09-19
Chemenu
CM255430-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95+%
500g
$107 2021-06-16
Chemenu
CM255430-1000g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95+%
1000g
$194 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002598-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
100g
¥75 2024-05-21

3,4,5-Trimethoxybenzaldehyde 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile
リファレンス
Lewis acid assisted permanganate oxidations
Lai, Sheng; et al, Tetrahedron, 2002, 58(49), 9879-9887

合成方法 2

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) ,  1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: 1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  1.5 h, 30 °C
リファレンス
Highly efficient oxidation of organic halides to aldehydes and ketones with H5IO6 in ionic liquid [C12mim][FeCl4]
Hu, Yu Lin; et al, Catalysis Communications, 2010, 11(10), 923-927

合成方法 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Chloramine-T ,  Potassium osmate dihydrate Solvents: tert-Butanol ,  Water ;  25 min, rt
1.2 Reagents: Sodium sulfite ;  30 min, rt
リファレンス
Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2013, 54(48), 6407-6410

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
リファレンス
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

合成方法 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  25 min, 145 °C
リファレンス
Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3
Maras, Nenad; et al, Tetrahedron, 2008, 64(51), 11618-11624

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10; 3 h, 45 - 60 °C
リファレンス
Improvement of the synthetic process of 3, 4, 5-trimethoxybenzaldehyde
Dai, Yong, Yancheng Gongxueyuan Xuebao, 2007, 20(4), 1-3

合成方法 7

はんのうじょうけん
1.1 Reagents: Cetyltrimethylammonium tribromide Solvents: Dichloromethane
リファレンス
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

合成方法 8

はんのうじょうけん
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
リファレンス
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

合成方法 9

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
リファレンス
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

合成方法 10

はんのうじょうけん
1.1 Reagents: Iron(3+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, perchlorate (1:3) ,  Tetrafluoroboric acid Solvents: Acetonitrile ,  Water
リファレンス
Convenient and mild dethioacetalization method using [Fe(bpy)3(ClO4)3.3H2O]
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3595-8

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
リファレンス
Rationally designed molecules for resurgence of cyanide mitigated cytochrome c oxidase activity
Kaur, Harpreet; et al, Bioorganic Chemistry, 2019, 82, 229-240

合成方法 12

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3)
リファレンス
Ferric chloride induced catalytic cleavage of oximes and hydrazones under solvent-free conditions
Bose, D. Subhas; et al, Indian Journal of Chemistry, 2001, (8), 719-721

合成方法 13

はんのうじょうけん
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
1.2 Reagents: Water
リファレンス
A mild and versatile method for the oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds
Bose, D. Subhas; et al, Synlett, 1998, (9), 977-978

合成方法 14

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Pyridinium chlorochromate ;  2 h, 10 - 25 °C
リファレンス
Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity
Srivastava, Ankita; et al, European Journal of Pharmaceutical Sciences, 2020, 154,

合成方法 15

はんのうじょうけん
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  15 min, rt
リファレンス
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

合成方法 16

はんのうじょうけん
1.1 Catalysts: Ethanaminium, N,N,N-trimethyl-1-oxo-, (tribromide) Solvents: Dichloromethane
リファレンス
A useful and convenient synthetic protocol for interconversion of carbonyl compounds to the corresponding 1,3-oxathiolanes and vice versa employing organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Tetrahedron Letters, 2002, 43(15), 2843-2846

合成方法 17

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Benzene
リファレンス
Selective regeneration of carbonyl compounds from aldoximes and ketoximes, catalyzed by FeCl3 and SeO2
Hangarge, R. V.; et al, Indian Journal of Chemistry, 2002, (6), 1302-1304

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
リファレンス
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; et al, Scientific Reports, 2020, 10(1),

合成方法 19

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2145138-84-5 Solvents: Water ;  1 h, 70 °C
リファレンス
Direct oxidation of alcohols catalysed by heterometallic complex [CuNi(bz)3(bpy)2]ClO4 to aldehydes and ketones mediated by hydrogen peroxide as a terminal oxidant
Asthana, Mrityunjaya; et al, Inorganica Chimica Acta, 2020, 502,

合成方法 20

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  3 h, 80 °C
リファレンス
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

合成方法 21

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Vanadium oxide (V2O5) Solvents: 1-Butyl-4-methylpyridinium hexafluorophosphate ;  rt; 3 h, 50 °C
リファレンス
Efficient and convenient oxidation of organic halides to aldehydes and ketones catalyzed by H5IO6/V2O5 in ionic liquid [bmpy][PF6]
Hu, Yu-Lin; et al, Journal of the Chinese Chemical Society (Taipei, 2010, 57(1), 28-33

合成方法 22

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system
Guo, Ying; et al, Research on Chemical Intermediates, 2015, 41(11), 8651-8664

合成方法 23

はんのうじょうけん
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
リファレンス
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

合成方法 24

はんのうじょうけん
1.1 Reagents: Cobalt diacetate ,  Manganese diacetate ,  Oxygen
リファレンス
The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde
Kitajima, Nobumasa; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 1035-7

合成方法 25

はんのうじょうけん
1.1 Catalysts: Molybdenum oxide (MoO3) ,  Silica Solvents: Acetone ,  Water ;  51 min, 110 °C
リファレンス
Protection and deprotection of acetals by using MoO3/SiO2
Bhosale, Rajesh; et al, Synthetic Communications, 2006, 36(5), 659-663

合成方法 26

はんのうじょうけん
リファレンス
An efficient synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin
Rao, Durvasula V.; et al, Synthesis, 1983, (4),

合成方法 27

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
リファレンス
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

合成方法 28

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane
リファレンス
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

合成方法 29

はんのうじょうけん
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
リファレンス
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

合成方法 30

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
リファレンス
Rationally Designed Circularly Arranged Sextuple Molecule with Dimethoxyphenolic Tentacles for Ample Hunting of Cyanide
Singh, Palwinder ; et al, ACS Omega, 2018, 3(7), 8003-8008

合成方法 31

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis
Schwartz, Alan, Journal of Organic Chemistry, 1982, 47(11), 2213-14

合成方法 32

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
リファレンス
Facile oxidative cleavage of semicarbazones, tosylhydrazones and phenylhydrazones with Oxone
Bose, D. Subhas; et al, Indian Journal of Chemistry, 1999, (7), 835-836

合成方法 33

はんのうじょうけん
1.1 Reagents: Vitride Solvents: Toluene ,  Morpholine
リファレンス
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

合成方法 34

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Water ;  reflux
1.2 Reagents: Ammonium hydroxide ,  Potassium ferricyanide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt
リファレンス
Synthesis of aminoalkyl-substituted polymethoxychalcone derivatives and their antiproliferative activities against three human cancer cell lines
Chen, Mingxia; et al, Chemical Research in Chinese Universities, 2016, 32(5), 754-759

合成方法 35

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: β-Cyclodextrin Solvents: Water ;  25 min, rt
リファレンス
Facile deprotection of 1,3-oxathiolanes to carbonyl compounds with O-iodoxy benzoic acid (IBX) in the presence of β-cyclodextrin in water
Reddy, M. Somi; et al, Synthetic Communications, 2006, 36(24), 3771-3775

合成方法 36

はんのうじょうけん
1.1 Reagents: Potassium formate ,  Methyldicyclohexylamine Catalysts: Tetrabutylammonium iodide ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Bis(dibenzylideneacetone)palladium ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Acetonitrile ;  18 h, rt → 80 °C
リファレンス
Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling
Korsager, Signe; et al, Journal of Organic Chemistry, 2013, 78(12), 6112-6120

合成方法 37

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Water
リファレンス
Rapid and selective regeneration of carbonyl compounds from their oximes under mild, neutral and solvent-free conditions
Bandgar, B. P.; et al, Organic Preparations and Procedures International, 2000, 32(4), 391-394

合成方法 38

はんのうじょうけん
1.1 Catalysts: Antimony pentachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
リファレンス
Antimony pentachloride-promoted regeneration of carbonyl compounds from oximes
Narsaiah, A. Venkat; et al, Synthesis, 2003, (12), 1881-1882

3,4,5-Trimethoxybenzaldehyde Raw materials

3,4,5-Trimethoxybenzaldehyde Preparation Products

3,4,5-Trimethoxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-81-7)3,4,5-三甲氧基苯甲醛
注文番号:LE1934767;LE6039
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:37
価格 ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
注文番号:sfd8519
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
注文番号:A1204113
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):165.0
Email:sales@amadischem.com

3,4,5-Trimethoxybenzaldehyde スペクトログラム

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-81-7)3,4,5-三甲氧基苯甲醛
LE1934767;LE6039
清らかである:99%/99%
はかる:25KG,200KG,1000KG/25KG,200KG,1000KG
価格 ($):問い合わせ/問い合わせ
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
sfd8519
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email